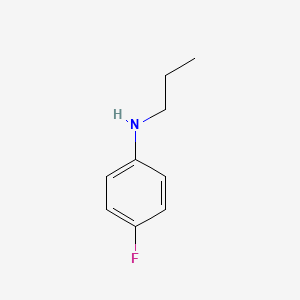

4-fluoro-N-propylaniline

説明

4-Fluoro-N-propylaniline is an aromatic amine derivative with a fluorine atom at the para position of the benzene ring and a propyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₂FN (molecular weight: 153.2 g/mol). The compound is structurally characterized by the electron-withdrawing fluorine substituent and the electron-donating propyl group, which influence its electronic properties, solubility, and reactivity.

特性

分子式 |

C9H12FN |

|---|---|

分子量 |

153.20 g/mol |

IUPAC名 |

4-fluoro-N-propylaniline |

InChI |

InChI=1S/C9H12FN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |

InChIキー |

CPBZXHWWPFPWMN-UHFFFAOYSA-N |

正規SMILES |

CCCNC1=CC=C(C=C1)F |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic Properties

- 4-Fluoro-N-propylaniline : The propyl group (C₃H₇) donates electrons via inductive effects, increasing the basicity of the aniline nitrogen compared to unsubstituted 4-fluoroaniline. The fluorine atom withdraws electrons, stabilizing the aromatic ring and directing electrophilic substitution to the ortho and meta positions .

- 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline (C₁₆H₁₇F₂N): The bulky substituent (a fluorophenylpropyl group) introduces steric hindrance and additional electron-withdrawing effects from the second fluorine atom. This reduces nitrogen basicity and may limit reactivity in substitution reactions .

- N,N-Diallyl-4-fluoroaniline (C₁₂H₁₃FN): The allyl groups (C₃H₅) exhibit resonance effects, slightly withdrawing electrons from the nitrogen. This lowers basicity compared to the propyl derivative. The compound is reported as a yellow oil, suggesting lower crystallinity and higher solubility in organic solvents .

- Tetrafluoro-propyl derivatives (e.g., N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline): The high electronegativity of fluorine atoms strongly withdraws electrons, rendering the nitrogen less basic. Iodo-substituted analogs (e.g., 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline) further increase molecular weight and reactivity in cross-coupling reactions .

Molecular Weight and Physical State

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| This compound | C₉H₁₂FN | 153.2 | Likely liquid/low-melting solid |

| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | C₁₆H₁₇F₂N | 261.3 | Solid (inferred) |

| N,N-Diallyl-4-fluoroaniline | C₁₂H₁₃FN | 194.2 (estimated) | Yellow oil |

| N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline | C₁₅H₁₁F₄NO | 309.3 | Solid (inferred) |

Notes:

- Bulky substituents (e.g., fluorophenylpropyl) correlate with higher molecular weights and reduced solubility in polar solvents.

- Allyl derivatives exhibit lower viscosity due to unsaturated bonds and weaker intermolecular forces .

Data Tables

Table 1: Key Structural and Electronic Comparisons

| Compound | Substituent Features | Basicity (Relative) | Key Reactivity |

|---|---|---|---|

| This compound | Propyl (electron-donating) | High | Nucleophilic substitutions |

| N,N-Diallyl-4-fluoroaniline | Allyl (resonance-withdrawing) | Moderate | Cycloaddition, polymerization |

| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | Bulky fluorophenylpropyl | Low | Sterically hindered reactions |

| Tetrafluoro-propyl derivatives | Strongly electron-withdrawing fluorine | Very low | Cross-coupling, stability in harsh conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。